2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile
Description
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C11H9NOS/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7H,4H2,1H3 |
InChI Key |
NDLDIBBAGZJZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)CC#N |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Heterocyclodehydration
Radical-Promoted Heterocyclodehydration
- Radical initiators like AIBN in alcoholic media facilitate the conversion of 1-(2-mercaptophenyl)-2-yn-1-ols to 2-alkoxymethylbenzothiophenes with yields ranging from 49–98%.
- This method operates under mild heating (80–100 °C) and is useful for introducing alkoxy substituents on the benzothiophene ring.
Introduction of Methoxy and Acetonitrile Functional Groups
Methoxy Group Introduction
Acetonitrile Group Installation
- The acetonitrile moiety at position 2 is commonly introduced via nucleophilic substitution or alkylation reactions on a benzothiophene precursor bearing a suitable leaving group (e.g., halide or hydroxymethyl group).
- Typical synthetic routes involve the reaction of benzothiophene-2-ylmethyl halides with cyanide sources or the use of malononitrile derivatives under basic conditions.
Representative Synthetic Route for 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile
Alternative Synthetic Approaches
Knoevenagel Condensation and Subsequent Cyclization
- Some benzothiophene derivatives can be synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes, followed by cyclization steps to form the benzothiophene ring system.
- However, this method is more common for benzothiazole analogs and less directly applicable to benzothiophene acetonitriles but may inspire derivative synthesis.
Amide Formation and Functional Group Transformations
- For related benzothiophene derivatives, amide bond formation and subsequent functional group modifications (e.g., halogenation, alkylation) are used to diversify substitution patterns.
- These methods involve coupling reactions using carbodiimides or alkyl halides in solvents like DMSO or acetonitrile, often followed by purification via HPLC.
Experimental Considerations and Optimization
- Solvent choice: Acetonitrile is favored for Pd-catalyzed cyclizations due to its polarity and ability to dissolve reagents. Hydrocarbon solvents (e.g., n-heptane) are used for crystallization and purification steps.
- Temperature control: Cyclization reactions typically require 80–100 °C; alkylation and substitution steps are conducted at lower temperatures (0–30 °C) to minimize side reactions.
- Purification: Products are purified by filtration, extraction, and chromatographic techniques such as HPLC to ensure >95% purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile is an organic compound with a benzothiophene moiety, featuring a methoxy group and an acetonitrile functional group. Its applications span various fields, particularly in pharmaceuticals due to its potential biological activities.
Scientific Research Applications
- Pharmaceuticals: this compound has potential biological activities.
- Chemistry: Benzothiophene derivatives are used as building blocks for synthesizing more complex molecules. The chemical reactivity of this compound can be explored through reactions typical of benzothiophene derivatives.
- Industry: Benzothiophene derivatives are utilized in the development of advanced materials, such as organic semiconductors.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Methoxybenzothiophene | Benzothiophene with a methoxy group | Lacks the acetonitrile functionality |
| 5-Methylbenzothiophene | Methyl substitution on the benzothiophene ring | Different substituent position affecting reactivity |
| Benzothiazole | Contains nitrogen instead of sulfur | Offers different electronic properties |
| 3-Methoxyphenylacetonitrile | Acetonitrile attached to a methoxy-substituted phenyl ring | Different aromatic system |
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include:
Key Observations :
- Positional Isomerism: The 6-methoxy substitution in the target compound vs.
- Ring Saturation: The tetrahydrobenzothiazole analog exhibits a non-aromatic core, which may reduce conjugation and increase flexibility compared to the aromatic benzothiophene system.
- Heterocyclic Diversity : The triazole-thioether analog introduces nitrogen and sulfur heteroatoms, likely enhancing hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
Collision Cross-Section (CCS) and Mass Spectrometry
Data for 2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile ():
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 204.04776 | 138.6 |
| [M+Na]⁺ | 226.02970 | 151.8 |
| [M-H]⁻ | 202.03320 | 134.4 |
The target compound (6-methoxy isomer) is expected to have a slightly higher CCS due to increased steric hindrance from the 6-OCH₃ group.
Electronic Properties and Computational Insights
Density functional theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives reveal:
- HOMO-LUMO Gaps : Orbital energies are localized on aromatic rings and electron-withdrawing groups (e.g., -CN). The 6-OCH₃ group in the target compound may lower the LUMO energy, enhancing electrophilicity.
- Charge Distribution : Methoxy groups donate electron density to the ring, while -CN withdraws electrons, creating polarized regions critical for intermolecular interactions.
Crystallography and Structural Validation
- Software Tools : SHELX programs are widely used for small-molecule refinement. For example, benzimidazole derivatives () were resolved using SHELXL, suggesting similar methods apply to the target compound.
- Hydrogen Bonding : Patterns in benzothiophene analogs likely follow graph-set motifs (e.g., chains or rings) as described in Etter’s formalism , influencing crystal packing and stability.
Biological Activity
2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H11NOS
- Molecular Weight : 201.27 g/mol
- CAS Number : 1203683-21-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into active sites of target proteins, potentially modulating their activity.
Interaction Studies
Recent studies have shown that this compound exhibits binding affinities with various biological targets, including:
- Dyrk1A Kinase : Preliminary data suggest that this compound may inhibit Dyrk1A, a kinase involved in several neurological disorders.
- Phosphodiesterases (PDEs) : The compound has been evaluated for its inhibitory effects on PDEs, which play critical roles in cellular signaling pathways .
Biological Activity Data
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | Dyrk1A | >10 | Low inhibition observed |
| Study 2 | PDEs | 5.0 | Moderate inhibition observed |
Case Studies
-
Inhibition of Dyrk1A :
- In a study examining the activity of various benzothiophene derivatives, it was found that modifications at the methoxy position significantly affected the inhibitory potency against Dyrk1A. While the parent compound showed limited activity, derivatives with hydroxyl substitutions exhibited enhanced binding and inhibition .
- PDE Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- The presence of the methoxy group at position 6 enhances lipophilicity but may reduce hydrogen bond donor capacity compared to hydroxyl groups.
- Substituents on the benzothiophene ring significantly influence biological activity; for instance, introducing electron-withdrawing groups can enhance binding affinity .
Q & A
Q. What are the recommended synthetic routes for 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of the benzothiophene core. A Michael addition or nucleophilic substitution may be employed to introduce the acetonitrile group. For optimization:
- Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity .
- Monitor reaction progress via TLC or HPLC.
- Adjust temperature (e.g., 60–80°C) and catalyst (e.g., K₂CO₃) to improve yield and reduce byproducts .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Selection: Use slow-evaporation techniques with solvents like methanol, ethanol, or acetonitrile to promote crystal growth .
- Temperature Control: Maintain a stable temperature (e.g., 4°C) to avoid rapid nucleation.
- Additives: Introduce trace co-solvents (e.g., DMSO) to improve crystal quality .
- Validate crystal structure using SHELXL for refinement and Mercury CSD 2.0 for visualization .
Q. What safety protocols are critical when handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods to mitigate inhalation risks.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can computational tools like Mercury CSD and SHELX aid in resolving structural ambiguities in crystallographic data?
Methodological Answer:
- Mercury CSD: Visualize hydrogen-bonding networks and packing motifs to identify polymorphism or twinning .
- SHELXL: Refine high-resolution data with restraints for disordered moieties (e.g., methoxy groups) .
- Validation: Cross-check with PLATON or CCDC tools to detect outliers in bond lengths/angles .
Q. What strategies address contradictions in spectroscopic (NMR/IR) and crystallographic data for this compound?
Methodological Answer:
- Dynamic Effects: Compare solution-state NMR (e.g., DMSO-d₆) with solid-state NMR to assess conformational flexibility .
- DFT Calculations: Use Gaussian or ORCA to model vibrational spectra (IR) and correlate with experimental data .
- Multi-Technique Validation: Overlay X-ray-derived bond metrics with theoretical values to resolve discrepancies .
Q. How can hydrogen-bonding patterns influence the supramolecular assembly of this compound?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to predict dimerization or chain formation .
- Crystal Engineering: Modify substituents (e.g., methoxy position) to alter π-π stacking or CH···N interactions .
- Thermal Analysis: Perform DSC/TGA to correlate melting behavior with intermolecular strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
